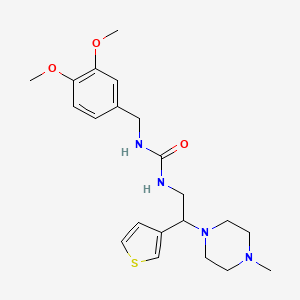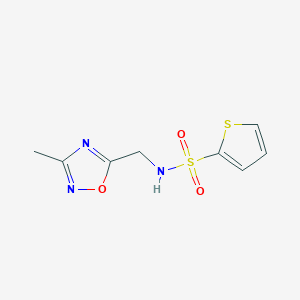![molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2](/img/structure/B2610231.png)
4-Bromobenzo[c][1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H3BrN2O . It is used in the synthesis of light-emitting and conducting polymers for organic electronics .
Synthesis Analysis
The synthesis of this compound involves the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system . Bromoderivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .
Chemical Reactions Analysis
The chemical reactions involving this compound are based on the functionalization of the preliminary prepared uncharged 1,2,4-oxadiazole system .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.00 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 133 .
Aplicaciones Científicas De Investigación
Antimicrobial and Antileishmanial Activity
4-Bromobenzo[c][1,2,5]oxadiazole derivatives have demonstrated significant antimicrobial and antileishmanial activities. For instance, a study on a synthesized compound containing 1,3,4-oxadiazole showed low effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020). Similarly, benzimidazole derivatives containing oxadiazole rings exhibited antimicrobial properties and were effective against Gram-positive and Gram-negative bacteria, including M. smegmatis (Menteşe et al., 2015).
Biological Properties and Synthesis
Novel 1,3,4-oxadiazole derivatives, including those with this compound, have been synthesized and explored for their biological properties. These compounds have shown potential as anti-inflammatory, analgesic, and antibacterial agents with reduced ulcerogenic effects (Husain & Ajmal, 2009). Moreover, compounds incorporating oxadiazole units, such as 4-bromo-benzene-1,3,4-oxadiazole, have been synthesized for potential electro-optical applications due to their strong fluorescence properties (Cheng Yi-xiang, 2004).
Synthesis Methods
The synthesis of 1,3,4-oxadiazole derivatives, including this compound, often involves efficient and environmentally friendly methods. A study demonstrated the synthesis of these derivatives via a one-pot three-component reaction, highlighting the simplicity and high yields of the process (Jafari et al., 2015).
Mecanismo De Acción
Target of Action
4-Bromobenzo[c][1,2,5]oxadiazole is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . The primary targets of this compound are therefore the molecules involved in these photovoltaic processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets in the photovoltaic process. By introducing electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed . The obtained F-CTF-3 nanosheet shows much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic dyes and photovoltaic materials . The compound plays an important role as electron-withdrawing building blocks in the synthesis of these materials .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits high GI absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.18 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.33 .
Result of Action
The result of the action of this compound is the production of effective photovoltaic materials . The compound’s interaction with its targets leads to the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show much higher fluorescence quantum yield .
Direcciones Futuras
Future research on 4-Bromobenzo[c][1,2,5]oxadiazole could focus on its potential applications in the field of organic electronics and its role in the synthesis of dyes for photovoltaic materials . Additionally, the development of boron-based heterocycles as potential therapeutic agents is a promising area of research .
Análisis Bioquímico
Biochemical Properties
Oxadiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents present in the oxadiazole ring .
Cellular Effects
Related oxadiazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-bromo-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQKWDMHOOXMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35036-93-2 |
Source


|
| Record name | 4-bromo-2,1,3-benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)
![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)




![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)



